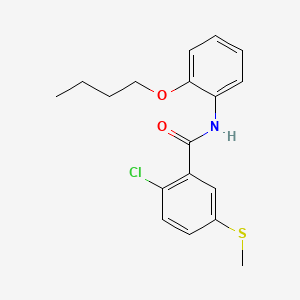
N-(2-butoxyphenyl)-2-chloro-5-(methylthio)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-butoxyphenyl)-2-chloro-5-(methylthio)benzamide, also known as BKM120, is a small molecule inhibitor of the phosphatidylinositol 3-kinase (PI3K) pathway. PI3K is a key mediator of cellular growth and survival, and dysregulation of this pathway has been implicated in numerous diseases, including cancer, diabetes, and autoimmune disorders. BKM120 has been shown to have potent antitumor activity in preclinical models and is currently being evaluated in clinical trials for the treatment of various types of cancer.
Wirkmechanismus
N-(2-butoxyphenyl)-2-chloro-5-(methylthio)benzamide inhibits the PI3K pathway by binding to the p110α subunit of PI3K, which is overexpressed in many cancer cells. This binding prevents the activation of downstream signaling pathways that promote cell growth and survival. Inhibition of the PI3K pathway also leads to increased apoptosis in cancer cells.
Biochemical and Physiological Effects:
N-(2-butoxyphenyl)-2-chloro-5-(methylthio)benzamide has been shown to have a number of biochemical and physiological effects in preclinical studies. It has been shown to inhibit cell proliferation and induce apoptosis in cancer cells. N-(2-butoxyphenyl)-2-chloro-5-(methylthio)benzamide has also been shown to inhibit angiogenesis, the process by which tumors develop their own blood supply. In addition, N-(2-butoxyphenyl)-2-chloro-5-(methylthio)benzamide has been shown to enhance the immune response against cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
N-(2-butoxyphenyl)-2-chloro-5-(methylthio)benzamide has several advantages for use in lab experiments. It is a potent inhibitor of the PI3K pathway and has been shown to be effective against a wide range of cancer types. It also has low toxicity in noncancerous cells, making it a promising candidate for combination therapies with other anticancer agents. However, N-(2-butoxyphenyl)-2-chloro-5-(methylthio)benzamide has some limitations as well. It has poor solubility in water, which can make it difficult to administer in vivo. In addition, it has been shown to have limited efficacy in certain cancer types, such as melanoma.
Zukünftige Richtungen
There are several future directions for research on N-(2-butoxyphenyl)-2-chloro-5-(methylthio)benzamide. One area of interest is in combination therapies with other anticancer agents. N-(2-butoxyphenyl)-2-chloro-5-(methylthio)benzamide has been shown to enhance the efficacy of chemotherapy and radiation therapy, and further studies are needed to determine the optimal combinations and dosages. Another area of interest is in identifying biomarkers that can predict response to N-(2-butoxyphenyl)-2-chloro-5-(methylthio)benzamide. Currently, there are no reliable biomarkers for predicting response to PI3K inhibitors, and identifying such biomarkers would be a major step forward in personalized cancer therapy. Finally, further studies are needed to determine the long-term safety and efficacy of N-(2-butoxyphenyl)-2-chloro-5-(methylthio)benzamide in clinical trials.
Synthesemethoden
N-(2-butoxyphenyl)-2-chloro-5-(methylthio)benzamide can be synthesized using a multistep process starting from commercially available starting materials. The synthesis involves the reaction of 2-chloro-5-nitrobenzamide with 2-butoxyphenylboronic acid, followed by reduction of the nitro group to an amine using palladium on carbon and hydrogen gas. The resulting amine is then reacted with methylthioacetaldehyde dimethyl acetal to yield N-(2-butoxyphenyl)-2-chloro-5-(methylthio)benzamide.
Wissenschaftliche Forschungsanwendungen
N-(2-butoxyphenyl)-2-chloro-5-(methylthio)benzamide has been extensively studied in preclinical models of cancer and has shown promising results in inhibiting tumor growth and inducing apoptosis in cancer cells. It has been shown to be effective against a wide range of cancer types, including breast, prostate, lung, and pancreatic cancer. N-(2-butoxyphenyl)-2-chloro-5-(methylthio)benzamide has also been shown to enhance the efficacy of other anticancer agents, such as chemotherapy and radiation therapy.
Eigenschaften
IUPAC Name |
N-(2-butoxyphenyl)-2-chloro-5-methylsulfanylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20ClNO2S/c1-3-4-11-22-17-8-6-5-7-16(17)20-18(21)14-12-13(23-2)9-10-15(14)19/h5-10,12H,3-4,11H2,1-2H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTLAMNUVPIKWMJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=CC=C1NC(=O)C2=C(C=CC(=C2)SC)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![methyl 2-[(4-hydroxyphenyl)amino]-6-methyl-4-pyrimidinecarboxylate](/img/structure/B5458270.png)
![4-hydroxy-5-nitro-6-[2-(2-thienyl)vinyl]-2(1H)-pyrimidinone](/img/structure/B5458273.png)
![methyl 4-({[(5-isobutyl-4-methyl-4H-1,2,4-triazol-3-yl)thio]acetyl}amino)benzoate](/img/structure/B5458274.png)
![2-[(4-methylphenyl)thio]-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)propanamide](/img/structure/B5458285.png)
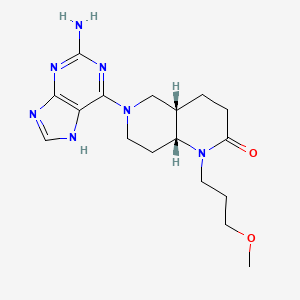
![2-[(2-methyl-2,7-diazaspiro[4.5]dec-7-yl)methyl]-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine dihydrochloride](/img/structure/B5458303.png)
![N-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-2-(phenylthio)acetamide](/img/structure/B5458304.png)
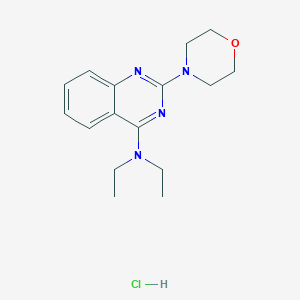
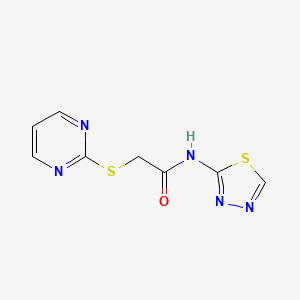
![N,N,4-trimethyl-3-{2-[methyl(2-methylprop-2-en-1-yl)amino]-2-oxoethyl}-3,4-dihydro-2H-1,4-benzoxazine-6-carboxamide](/img/structure/B5458326.png)

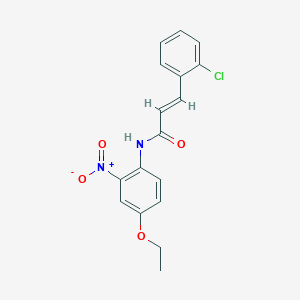
![3-[(2-methoxy-4-nitrophenyl)amino]-1-(2-thienyl)-2-propen-1-one](/img/structure/B5458351.png)
![N'-[(4-bromophenyl)sulfonyl]-N-(2-methylphenyl)benzenecarboximidamide](/img/structure/B5458371.png)